Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and a 4-chlorophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester can be achieved through a multi-step process. One common method involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: The carboxyl group of the benzoic acid is esterified with methanol in the presence of an acid catalyst like sulfuric acid.
Substitution: The amino group is then reacted with 4-chlorobenzylamine to introduce the 4-chlorophenylmethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
Benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester involves its interaction with specific molecular targets. The amino and 4-chlorophenylmethylamino groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar structure but with the amino group in the para position.
Benzoic acid, 3-amino-, methyl ester: Lacks the 4-chlorophenylmethylamino group.
Uniqueness
The presence of the 4-chlorophenylmethylamino group in benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester distinguishes it from other similar compounds. This group can significantly alter the compound’s chemical reactivity and biological activity, making it unique and potentially more effective in certain applications.
Properties
CAS No. |
174422-23-2 |
---|---|
Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
methyl 3-amino-4-[(4-chlorophenyl)methylamino]benzoate |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-15(19)11-4-7-14(13(17)8-11)18-9-10-2-5-12(16)6-3-10/h2-8,18H,9,17H2,1H3 |
InChI Key |
NGHDQDLNHXRQFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.